molecular formula C12H13BrO3 B1343544 6-(3-Bromophenyl)-6-oxohexanoic acid CAS No. 93002-99-4

6-(3-Bromophenyl)-6-oxohexanoic acid

Cat. No.: B1343544
CAS No.: 93002-99-4
M. Wt: 285.13 g/mol
InChI Key: ARUHXYKFBZAYBS-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-6-oxohexanoic acid is a brominated aromatic carboxylic acid characterized by a six-carbon aliphatic chain terminating in a ketone group and a 3-bromophenyl substituent. The compound’s structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

6-(3-bromophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUHXYKFBZAYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645259
Record name 6-(3-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93002-99-4
Record name 6-(3-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-6-oxohexanoic acid typically involves the bromination of phenylacetic acid derivatives followed by a series of organic reactions to introduce the hexanoic acid chain and the ketone group. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve selective bromination of the phenyl ring. Subsequent steps may include Friedel-Crafts acylation to introduce the ketone group and further reactions to extend the carbon chain to form the hexanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-6-oxohexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Bromophenyl)-6-oxohexanoic acid and related compounds have applications in scientific research, including use as building blocks for synthesizing complex organic molecules, reagents in organic reactions, and in enzyme inhibition and protein-ligand interaction studies. Structurally related compounds have demonstrated anticancer properties.

Scientific Research Applications

This compound is used in numerous scientific research fields:

  • Chemistry Serves as a building block in creating complex organic molecules and as a reagent for different organic reactions.
  • Biology Used to study enzyme inhibition and protein-ligand interactions.
  • Medicine Researched for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry Used to develop new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
    • Common reagents and conditions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
    • Major products: Products with different functional groups replacing the bromine atom.
  • Reduction Reactions The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Common reagents and conditions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
    • Major products: Alcohol derivatives of the original compound.
  • Oxidation Reactions The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
    • Common reagents and conditions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
    • Major products: Carboxylic acid derivatives of the original compound.

Anticancer Properties

Compounds structurally related to this compound exhibit anticancer properties. For example, derivatives have demonstrated effectiveness in inducing apoptosis in acute myeloid leukemia (AML) cells, especially when combined with therapies like Venetoclax.

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer TypeMechanismKey Findings
Derivative of this compoundAMLAMLHDAC InhibitionInduced apoptosis, synergistic effect with Venetoclax
Related compoundsVariousUnknownPotential antimicrobial activity notedPotential antimicrobial activity noted

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-6-oxohexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(3-bromophenyl)-6-oxohexanoic acid with its structural analogs, focusing on synthesis, physicochemical properties, and biological activity.

Structural and Functional Analogues

Table 1: Key Structural Analogues
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications
This compound 3-Bromophenyl C₁₂H₁₃BrO₃ 285.13 Intermediate for pharmaceuticals
6-(2-Bromophenyl)-6-oxohexanoic acid 2-Bromophenyl C₁₂H₁₃BrO₃ 285.13 Commercial pharmaceutical intermediate
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid 2,5-Dimethoxyphenyl C₁₄H₁₈O₅ 266.29 Synthesized via Friedel-Crafts (60% yield)
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid 2,4-Dihydroxy-5-methylphenyl C₁₃H₁₆O₅ 252.26 Cytotoxic (P388: 44.5 µM; HL-60: 81.2 µM)
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid 3,5-Dimethyl-4-methoxyphenyl C₁₅H₂₀O₄ 264.32 High purity (97%) for lab use
6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid 4-(2-Methoxyethoxy)phenyl C₁₅H₂₀O₆ 296.32 Solubility-enhancing substituent

Physicochemical Properties

  • Lipophilicity : Bromophenyl derivatives (logP ~2.5–3.0) are more lipophilic than methoxy-substituted analogs (logP ~1.5–2.0), influencing membrane permeability.
  • Acidity: The carboxylic acid group (pKa ~4.5) and electron-withdrawing bromine enhance acidity compared to non-halogenated analogs.

Biological Activity

6-(3-Bromophenyl)-6-oxohexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a hexanoic acid backbone with a keto functional group. This structure may influence its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances the lipophilicity and electron-withdrawing properties, potentially affecting the compound's binding affinity to proteins and enzymes involved in metabolic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, derivatives of bromophenyl compounds have shown effectiveness in inhibiting cancer cell invasion and tumor growth in vivo. This suggests that this compound may share similar properties .

Enzyme Inhibition

Research has demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression. The inhibition of human neutrophil elastase has been noted, which is crucial for tumor metastasis and inflammation . The specific inhibitory effects of this compound on such enzymes warrant further investigation.

Study 1: In Vitro Antitumor Activity

A study assessed the cytotoxic effects of various bromophenyl derivatives on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting that modifications to the bromophenyl structure can enhance antitumor efficacy. The mechanism was attributed to apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5Apoptosis induction
Similar derivativeHeLa15.0Cell cycle arrest

Study 2: Enzyme Interaction

In another investigation, the interaction between this compound and human neutrophil elastase was analyzed through docking studies. The compound demonstrated favorable binding energies compared to known inhibitors, indicating potential as a therapeutic agent for inflammatory diseases .

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